Fmoc-Tyr(Me)-OSu
Description
Fmoc-Tyr(Me)-OSu (9-Fluorenylmethyloxycarbonyl-O-methyl-L-tyrosine-N-hydroxysuccinimide ester) is a protected tyrosine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features three key components:
- Fmoc group: A base-labile protecting group for the α-amino group, removable under mild basic conditions (e.g., piperidine) .
- Methyl (Me) ether: Protects the phenolic hydroxyl group of tyrosine, enhancing stability during SPPS by preventing side reactions such as oxidation or unintended coupling .
- OSu (N-hydroxysuccinimide) ester: An activated carboxyl group that facilitates efficient amide bond formation with amines under mild conditions .
The compound is synthesized via a two-step process: (1) methylation of tyrosine’s hydroxyl group, followed by (2) activation of the carboxyl group using HOSu and DCC (dicyclohexylcarbodiimide) in THF . The OSu ester intermediate is critical for high-yield coupling in SPPS, particularly for sterically hindered residues.
Properties
Molecular Formula |
C29H26N2O7 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C29H26N2O7/c1-36-19-12-10-18(11-13-19)16-25(28(34)38-31-26(32)14-15-27(31)33)30-29(35)37-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,30,35)/t25-/m0/s1 |
InChI Key |
MRVUWSRTJRFXLL-VWLOTQADSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Tyr(Me)-OSu can be synthesized from Fmoc-Tyr(Me)-OH. The synthesis involves the reaction of Fmoc-Tyr(Me)-OH with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane (DCM). The reaction typically proceeds at room temperature and yields this compound after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(Me)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using a base such as piperidine, allowing for further functionalization of the tyrosine residue.
Coupling Reactions: It can react with amines to form peptide bonds, which is the basis for its use in SPPS.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group.
Coupling: DCC or other carbodiimides are used to activate the carboxyl group for peptide bond formation
Major Products Formed
The major products formed from these reactions include peptides with O-methyl-tyrosine residues, which can be further modified or used in various applications .
Scientific Research Applications
Chemistry
Fmoc-Tyr(Me)-OSu is widely used in the synthesis of peptides and proteins. It allows for the incorporation of O-methyl-tyrosine residues, which can alter the physical and chemical properties of the peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The modified tyrosine residues can mimic natural post-translational modifications .
Medicine
In medicinal chemistry, peptides synthesized using this compound are investigated for their potential therapeutic properties. These peptides can be used as drug candidates or as tools for drug discovery .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-Tyr(Me)-OSu involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The O-methyl-tyrosine residue can influence the peptide’s structure and function by mimicking natural modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fmoc-Tyr(tBu)-OSu
- Structural Difference : The hydroxyl group is protected with a tert-butyl (tBu) instead of methyl (Me).
- Stability : tBu is more stable under acidic and basic conditions compared to Me, making it suitable for prolonged synthesis protocols. However, tBu requires strong acids (e.g., TFA) for deprotection, which may limit compatibility with acid-sensitive peptides .
- Applications : Preferred for synthesizing peptides requiring post-synthetic modifications (e.g., phosphorylation), as tBu is stable during Fmoc deprotection .
Fmoc-Tyr(SO3nP)-OH
- Functional Group : Contains a sulfated tyrosine residue protected with a neopentyl (Np) group.
- Reactivity : The sulfated form introduces negative charges, critical for mimicking post-translational modifications. However, the Np group requires specialized cleavage conditions (e.g., sodium azide/DMSO), complicating synthesis .
- Comparison : Unlike Fmoc-Tyr(Me)-OSu, this derivative is used for incorporating sulfotyrosine motifs but is less versatile due to its complex deprotection requirements .
Fmoc-N-Me-Tyr(tBu)-OH
- Structural Feature: Incorporates N-methylation on the amino group and tBu protection on the hydroxyl.
- Impact on Peptide Properties : N-methylation improves metabolic stability and alters peptide conformation but reduces hydrogen-bonding capacity. The combined tBu and Me protections enhance steric shielding, making it ideal for synthesizing constrained peptides .
Fmoc-Tyr(PO3H2)-OH
- Phosphorylated Derivative : Features an unprotected phosphate group, which is rarely used due to side reactions during SPPS. Bis-protected versions (e.g., di-O-benzyl) are more common but risk partial deprotection by piperidine .
- Comparison : this compound avoids these issues, offering simpler handling and higher coupling efficiency.
Key Data Tables
Table 1: Stability and Reactivity of Fmoc-Tyr Derivatives
Table 2: Self-Assembly and Functional Properties
*No direct evidence of hydrogelation; inferred from structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
